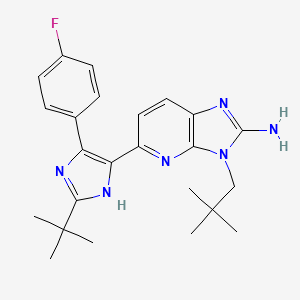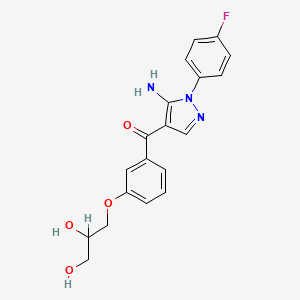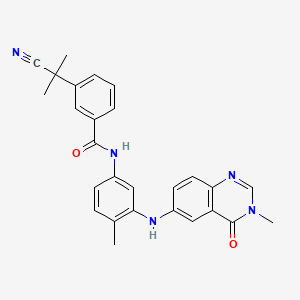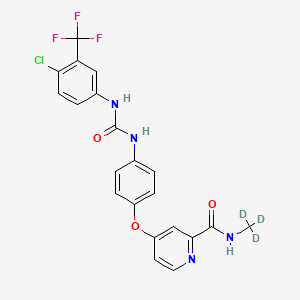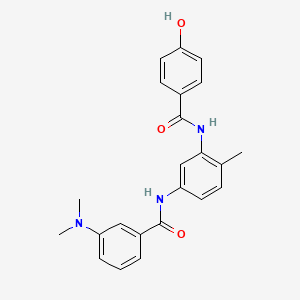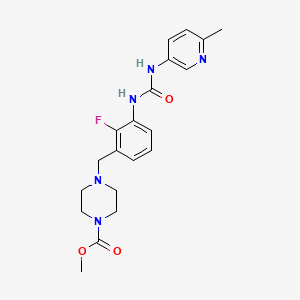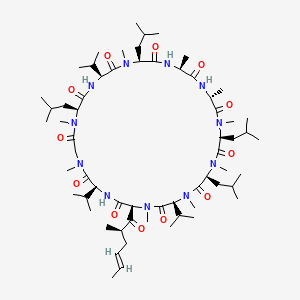
Zolazepam
Descripción general
Descripción
Zolazepam is a pyrazolodiazepinone derivative structurally related to the benzodiazepine drugs . It is used as an anaesthetic for a wide range of animals in veterinary medicine . Zolazepam is typically administered in combination with other drugs such as the NMDA antagonist tiletamine or the α2 adrenergic receptor agonist xylazine . It is around four times the potency of diazepam but it is both water-soluble and un-ionized at physiological pH meaning that its onset is very fast .
Synthesis Analysis
The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV), as the key intermediate in the preparation of zolazepam, via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (III) which was prepared by acylation of 1,3-dimethyl-5-pyrazolone (I) by II is reconsidered .
Molecular Structure Analysis
The molecular formula of Zolazepam is C15H15FN4O . The IUPAC name is 4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one .
Chemical Reactions Analysis
Zolazepam is typically used in combination with the NMDA antagonist tiletamine or the α2 adrenoceptor agonist xylazine . It is around four times the potency of diazepam but it is both water-soluble and un-ionized at physiological pH meaning that its onset is very fast .
Physical And Chemical Properties Analysis
Zolazepam has a molecular weight of 286.30 g/mol . It is both water-soluble and un-ionized at physiological pH .
Aplicaciones Científicas De Investigación
1. Neurology and Olfactory Research
- Summary of Application : Zolazepam, in combination with xylazine and tiletamine, has been used in research related to the mammalian olfactory system. This research suggests that neural oscillations in the olfactory system are linked to various processes involved in odor information analysis .
- Methods of Application : The study involved recording the local field potential (LFP) in the olfactory bulb (OB) of rats under xylazine-tiletamine-zolazepam anesthesia .
- Results or Outcomes : During the period of anesthesia, the spectral powers of the 1-4, 9-16, 31-64, 65-90 frequency bands increased significantly, and that of 91-170 Hz frequency band decreased significantly, whereas no significant changes were observed in the 5-8 and 17-30 Hz ranges .
2. Veterinary Sciences
- Summary of Application : The tiletamine-zolazepam mixture is a widely used anesthetic for chemical immobilization of wild mammals due to its short induction time, good muscle relaxation, smooth recovery with low convulsions occurrence, and minimal effect on respiration .
- Methods of Application : An injection dose of 7–8 mg/kg of tiletamine-zolazepam has been proven to be an effective and safe immobilizing mixture for crested porcupines under field conditions .
- Results or Outcomes : A smaller injection dosage of 5 mg/kg has been proven to be sufficient to ensure a short induction time (average: 7.1 min), with good muscle relaxation and little excitement of the animals during awakening .
3. Anesthesia in High-Volume Spay and Neuter Programs
- Summary of Application : Zolazepam, in combination with ketamine and xylazine (ZKX), has been used in high-quality, high-volume spay and neuter (HQHVSN) programs for free-roaming cats in Seoul, Korea .
- Methods of Application : The anesthetic combination of tiletamine-zolazepam, ketamine, and xylazine (ZKX) was injected intramuscularly. The actual drug doses administered were tiletamine-zolazepam 5.52 ± 1.70 mg/kg, ketamine 8.94 ± 3.60 mg/kg, and xylazine 1.11 ± 0.34 mg/kg .
- Results or Outcomes : The study confirmed the safety and efficacy of the ZKX combination administered intramuscularly in a TNR program in the HQHVSN model and provided a range of appropriate doses .
4. Synthesis of Key Intermediates
- Summary of Application : Zolazepam is used in the synthesis of key intermediates in the preparation of various pharmaceutical compounds .
- Methods of Application : The specific methods of application in this context are not detailed in the available resources .
- Results or Outcomes : The outcomes of this application are also not detailed in the available resources .
5. Tranquilization of Wild Animals
- Summary of Application : Zolazepam, in combination with tiletamine, has been used in the tranquilization of wild animals, such as gorillas and polar bears .
- Methods of Application : The specific methods of application in this context are not detailed in the available resources .
- Results or Outcomes : This combination has been found to be superior to ketamine because of reduced side-effects .
6. Synthesis of Pharmaceutical Compounds
- Summary of Application : Zolazepam is used in the synthesis of key intermediates in the preparation of various pharmaceutical compounds .
- Methods of Application : The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone (IV) as the key intermediate in the preparation of zolazepam is reconsidered .
- Results or Outcomes : The outcomes of this application are also not detailed in the available resources .
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSCFOSHSOWNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185278 | |
| Record name | Zolazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zolazepam | |
CAS RN |
31352-82-6 | |
| Record name | Zolazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31352-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zolazepam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031352826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolazepam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zolazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one, 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOLAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1R474U58U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B1684342.png)
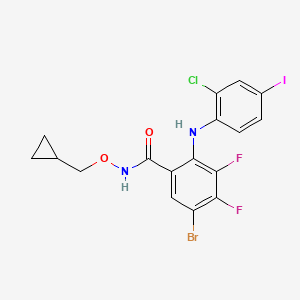
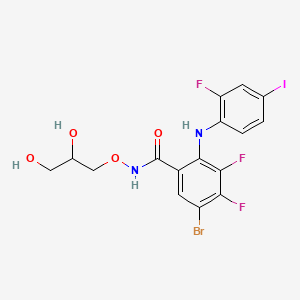
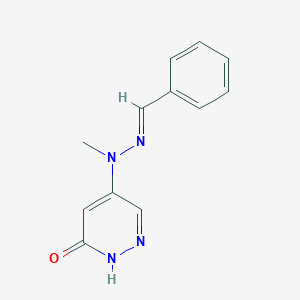
![3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1684348.png)

